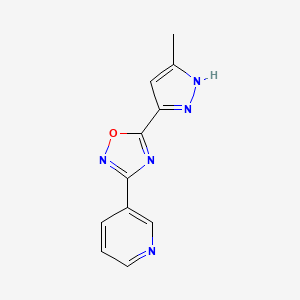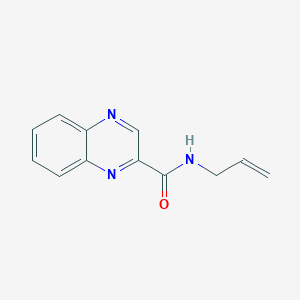
N-prop-2-enylquinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-prop-2-enylquinoxaline-2-carboxamide, also known as PQ, is a small molecule that has been extensively studied for its pharmacological properties. It is a quinoxaline derivative that has been shown to have a wide range of biological activities. PQ has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This property of PQ has made it a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
N-prop-2-enylquinoxaline-2-carboxamide's mechanism of action is related to its inhibition of PARP. PARP is an enzyme that is involved in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage. However, in cancer cells, PARP is often overactive, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. This compound inhibits PARP, leading to increased DNA damage and cell death.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its PARP inhibitory activity, this compound has been shown to inhibit the activity of other enzymes, such as topoisomerase I and II. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-prop-2-enylquinoxaline-2-carboxamide in lab experiments is its potency. This compound has been shown to have potent cytotoxic effects on cancer cells at relatively low concentrations. This makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of this compound is its potential toxicity. This compound has been shown to have toxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-prop-2-enylquinoxaline-2-carboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the use of this compound in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, there is interest in studying the potential use of this compound in other diseases, such as neurodegenerative diseases and inflammatory diseases. Overall, this compound is a promising molecule with many potential applications in biomedical research.
Synthesemethoden
N-prop-2-enylquinoxaline-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-N-prop-2-enylquinoxaline with ammonium carbonate in the presence of a palladium catalyst. This method has been shown to yield high purity this compound with good yields.
Wissenschaftliche Forschungsanwendungen
N-prop-2-enylquinoxaline-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects on cancer cells, particularly those that are deficient in DNA repair mechanisms. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-prop-2-enylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-7-13-12(16)11-8-14-9-5-3-4-6-10(9)15-11/h2-6,8H,1,7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFSODZIXINTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


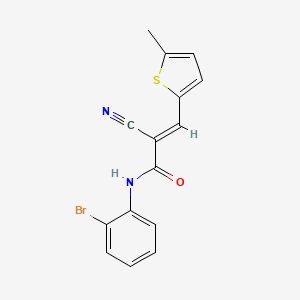
![methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7645788.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B7645796.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7645801.png)
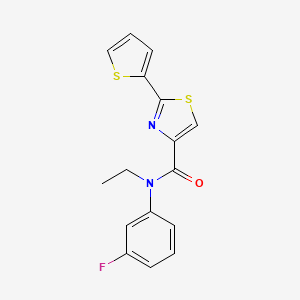
![6-(2-Methyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7645820.png)
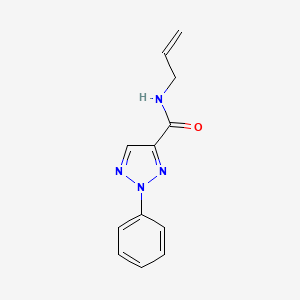
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![(1R,2R)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645835.png)
![N-[(Z)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B7645839.png)
